NAAA Enzyme Inhibition Potency: 3.20 nM IC50 in Fluorogenic Human NAAA Assay
The target compound, through its BindingDB entry BDBM50538912, demonstrates an IC50 of 3.20 nM against activated human N-acylethanolamine-hydrolyzing acid amidase (NAAA) in a fluorescence-based assay using fluorogenic PAMCA and N-4-methylcoumarin as substrate with a 90-minute incubation [1]. In contrast, the established NAAA inhibitor ARN19702 exhibits a substantially higher IC50 of 230 nM against the same human NAAA target . This represents an approximately 72-fold greater inhibitory potency for the target compound under the respective assay conditions [1].
| Evidence Dimension | Inhibition of activated human NAAA (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | ARN19702, IC50 = 230 nM |
| Quantified Difference | Approximately 72-fold more potent |
| Conditions | Human NAAA; fluorogenic PAMCA and N-4-methylcoumarin substrate; 90 min incubation; fluorescence readout |
Why This Matters
A 72-fold improvement in on-target potency can translate into lower required dosing in cellular or in vivo models, reducing the risk of off-target effects when NAAA is the intended pharmacological target.
- [1] BindingDB. BDBM50538912 (CHEMBL4643588). Affinity Data: IC50 3.20 nM for human NAAA. Accessed 2026. View Source
